6-Methylpyridine-3-boronic acid hydrochloride molecular weight
6-Methylpyridine-3-boronic acid hydrochloride molecular weight
An In-Depth Technical Guide to 6-Methylpyridine-3-boronic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
6-Methylpyridine-3-boronic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, combining the privileged pyridine scaffold with the versatile boronic acid functional group, makes it an indispensable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's core molecular properties, the scientific rationale for its use, validated synthesis protocols, key applications in the synthesis of bioactive molecules, and essential safety and handling procedures. The focus is on delivering field-proven insights and explaining the causality behind experimental choices, thereby empowering professionals to leverage this reagent effectively and safely in their research endeavors.
Core Molecular Profile
Understanding the fundamental properties of a reagent is the first step toward its successful application. 6-Methylpyridine-3-boronic acid is most commonly supplied and utilized as its hydrochloride salt to improve stability. It is crucial to distinguish between the salt form and the free base.
The molecular weight of 6-Methylpyridine-3-boronic acid hydrochloride is 173.41 g/mol .[1]
The following table summarizes the key physicochemical properties and identifiers for both the hydrochloride salt and its corresponding free base.
| Property | 6-Methylpyridine-3-boronic acid hydrochloride | 6-Methylpyridine-3-boronic acid (Free Base) |
| Molecular Weight | 173.41 g/mol [1] | 136.94 g/mol [2] |
| Molecular Formula | C₆H₉BClNO₂[1] | C₆H₈BNO₂[2] |
| CAS Number | 2096333-73-0[1] | 659742-21-9[3] |
| Appearance | White to off-white solid powder[3] | White to pale brown powder[3] |
| Melting Point | Not specified | 128-130°C[3] |
| Solubility | Not specified | DMSO (Slightly), Methanol (Slightly)[3] |
| Storage Conditions | 2-8°C, dry, inert atmosphere[4] | 2-8°C, under freezer (-20°C)[2][3] |
| Stability | Generally more stable than free base | Hygroscopic[3] |
The Scientific Rationale: A Privileged Scaffold for Modern Chemistry
The utility of 6-methylpyridine-3-boronic acid hydrochloride stems from the strategic combination of two powerful chemical motifs: the pyridine ring and the boronic acid group.
The Pyridine Scaffold: The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in a multitude of approved drugs and biologically active compounds.[5] Its presence can enhance solubility, provide a hydrogen bond acceptor, and allow for precise modulation of a molecule's electronic and steric properties to optimize interactions with biological targets.[5]
The Boronic Acid Functional Group: Boronic acids are exceptionally versatile functional groups, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, allowing chemists to link the 6-methylpyridyl unit to a vast array of other molecular fragments.[6] Furthermore, the boronic acid moiety itself is increasingly recognized as a pharmacophore, capable of forming reversible covalent bonds with serine residues in enzyme active sites, a mechanism exploited by several FDA-approved drugs like the proteasome inhibitor Velcade® (bortezomib).[7]
Synthesis and Characterization
While 6-methylpyridine-3-boronic acid hydrochloride is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The synthesis of pyridylboronic acids typically involves the reaction of a halogenated pyridine with an organometallic reagent followed by quenching with a borate ester.[6]
A common laboratory-scale synthesis for the free base, 6-methylpyridine-3-boronic acid, has been reported, which can then be treated with HCl to form the hydrochloride salt.[3]
Example Protocol: Synthesis of 6-Methylpyridine-3-boronic acid[4]
This protocol describes a palladium-catalyzed borylation using microwave irradiation, a modern technique that significantly accelerates reaction times.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (4.6 mmol) in acetonitrile (30 mL) in a microwave reaction tube.
-
Addition of Boron Source: Add bis(pinacolato)diboron (1.5 equivalents, 6.9 mmol, 1.71 g) to the solution and stir until fully dissolved.
-
Addition of Base and Catalyst: Sequentially add potassium acetate (13.8 mmol, 1.35 g) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 98 mg, 0.03 mol%) to the mixture.
-
Microwave Irradiation: Place the sealed reaction tube in a microwave reactor and heat at 160°C for two cycles of 600 seconds each.
-
Reaction Monitoring: Monitor the reaction's completion using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the acetonitrile via rotary evaporation to yield a black solid.
-
Purification: Dissolve the crude solid in DMSO and purify using High-Performance Liquid Chromatography (HPLC) to obtain the final product. The reported yield for this procedure is 92%.[3]
Applications in Drug Development & Research
The primary application of 6-methylpyridine-3-boronic acid hydrochloride is as a versatile building block for introducing the 6-methylpyridyl moiety into target molecules.
-
Synthesis of Kinase Inhibitors: This reagent is explicitly used in the preparation of potent and selective inhibitors for critical cancer and inflammation targets, such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[3] In these contexts, the pyridine nitrogen can act as a crucial hinge-binding element, anchoring the inhibitor into the ATP-binding pocket of the kinase.
-
Development of Antibacterial Agents: Research into related pyridine boronic acids has shown promise in combating antibiotic resistance. For instance, derivatives of pyridine-3-boronic acid have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus.[8] By blocking this pump, the compounds can restore the efficacy of existing antibiotics that would otherwise be expelled from the bacterial cell.[8] This strategy represents a significant advance in the fight against multidrug-resistant pathogens.
Handling, Storage, and Safety Protocols
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. Adherence to established safety protocols is non-negotiable.
Hazard Identification: 6-Methylpyridine-3-boronic acid and its hydrochloride salt are classified as hazardous. The primary risks include:
-
Some sources also indicate it may be toxic or harmful if swallowed or in contact with skin.
Self-Validating Safety Workflow:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of the powder.[4] Ensure an eyewash station and safety shower are immediately accessible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[4]
-
Handling: Avoid generating dust.[4] Do not get the substance in eyes, on skin, or on clothing.[4] Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, well-ventilated place, away from strong oxidizing agents.[4] Recommended storage is refrigerated (2-8°C).[3] The container should be stored in a locked cabinet or an area with restricted access.[4]
-
Disposal: Dispose of contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation[9] |
| H319 | Causes serious eye irritation[9] |
| H335 | May cause respiratory irritation[9] |
| H301 / H302 | Toxic / Harmful if swallowed[9] |
| H310 | Fatal in contact with skin |
| GHS Precautionary Statement | Description |
| P261 | Avoid breathing dust |
| P262 | Do not get in eyes, on skin, or on clothing |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
Conclusion
6-Methylpyridine-3-boronic acid hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery and chemical synthesis. Its value lies in its capacity to facilitate the creation of novel molecular entities through reliable and high-yielding reactions like the Suzuki-Miyaura coupling. By understanding its fundamental properties, synthesis, and applications, and by adhering strictly to safety protocols, researchers can effectively harness the power of this reagent to advance their scientific objectives, from developing next-generation kinase inhibitors to pioneering new strategies against antibiotic resistance.
References
-
Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives . PubMed, National Library of Medicine. [Link]
-
3-pyridylboronic acid . Organic Syntheses Procedure. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives . MDPI. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Center for Biotechnology Information (NCBI). [Link]
-
6-(Dimethylamino)pyridine-3-boronic acid . PubChem, National Library of Medicine. [Link]
-
6-Methylpyridine-2-boronic acid . PubChem, National Library of Medicine. [Link]
-
6-Chloronicotinic acid . PubChem, National Library of Medicine. [Link]
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